molecular formula C25H26O10 B1666071 Aquayamycin CAS No. 26055-63-0

Aquayamycin

Cat. No. B1666071
CAS RN: 26055-63-0
M. Wt: 486.5 g/mol
InChI Key: KCOULPRVOZDQEL-UHFFFAOYSA-N
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Description

Aquayamycin is an anthraquinone derivative and inhibitor of the enzyme tyrosine hydroxylase..

Scientific Research Applications

Total Synthesis of Aquayamycin

Aquayamycin has been the subject of extensive synthetic studies due to its complex chemical structure. The first total synthesis of aquayamycin was accomplished, focusing on constructing its highly oxidized and stereochemically complex tetracyclic ring system. This synthesis is significant as it offers a novel and efficient pathway to prepare aquayamycin-type angucycline antibiotics, highlighting the scientific interest in this compound for its potential applications in medicine and pharmacology (Matsumoto et al., 2000); (Kusumi et al., 2016).

Antitumor Activities

Another significant area of research is the investigation of aquayamycin's antitumor activities. Syntheses of aquayamycin and analogues of the angucycline antitumor antibiotic derhodinosylurdamycin A have been achieved, and these compounds were evaluated for their antiproliferative activity against cancer cell lines. Interestingly, it was found that aquayamycin and some of its analogues did not show significant antitumor activity, suggesting a nuanced understanding of its potential in cancer treatment (Acharya et al., 2019).

Synthesis of Aquayamycin Derivatives

Research on aquayamycin also extends to the synthesis of its derivatives for potential pharmacological applications. For example, the synthesis of novel aquayamycin-derived angucycline antibiotics has been reported, focusing on glycosylation processes and the exploration of their potential as xanthine oxidase inhibitors and cytotoxic agents (Kirschning et al., 2000).

Exploration of Angucycline Antibiotics

Aquayamycin belongs to the class of angucycline antibiotics, and its exploration contributes to the broader understanding of this class of compounds. For instance, research on marine-derived actinomycete Streptomyces sp. A6H led to the isolation of vineomycin A1 and B2, along with aquayamycin and other derivatives, contributing to the knowledge of angucycline antibiotics and their potential antimicrobial and anticancer activities (Hu et al., 2016).

properties

CAS RN

26055-63-0

Product Name

Aquayamycin

Molecular Formula

C25H26O10

Molecular Weight

486.5 g/mol

IUPAC Name

9-(4,5-dihydroxy-6-methyloxan-2-yl)-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C25H26O10/c1-10-19(28)14(26)7-15(35-10)11-3-4-12-17(20(11)29)21(30)13-5-6-24(33)9-23(2,32)8-16(27)25(24,34)18(13)22(12)31/h3-6,10,14-15,19,26,28-29,32-34H,7-9H2,1-2H3

InChI Key

KCOULPRVOZDQEL-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C[C@]5([C@@]4(C(=O)C[C@](C5)(C)O)O)O)O)O)O

SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aquayamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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